molecular formula C10H12O2 B1671780 Eugenol CAS No. 97-53-0

Eugenol

Cat. No. B1671780
CAS RN: 97-53-0
M. Wt: 164.2 g/mol
InChI Key: RRAFCDWBNXTKKO-UHFFFAOYSA-N
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Patent
US05668182

Procedure details

Vanillin has the chemical name 4-hydroxy-3-methoxybenzaldehyde and the chemical structure: ##STR1## Vanillin occurs naturally in vanilla beans, potato parings, and Siam benzoin, and is produced synthetically from eugenol or guaiacol or from the lignin waste from the wood pulp industry.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O=[CH:2][C:3]1[CH:11]=[CH:10][C:8]([OH:9])=[C:5]([O:6][CH3:7])[CH:4]=1.[C:12]1(C(C(C2C=CC=CC=2)O)=O)C=CC=C[CH:13]=1>>[C:5]1([O:6][CH3:7])[C:8](=[CH:10][CH:11]=[C:3]([CH:4]=1)[CH2:2][CH:12]=[CH2:13])[OH:9].[C:5]1([O:6][CH3:7])[C:8](=[CH:10][CH:11]=[CH:3][CH:4]=1)[OH:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=CC1=CC(OC)=C(O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=C(C=O)C=C1)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=CC1=CC(OC)=C(O)C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(=O)C(O)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=1(C(O)=CC=C(CC=C)C1)OC
Name
Type
product
Smiles
C=1(C(O)=CC=CC1)OC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.